2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid
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Overview
Description
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid is a compound that belongs to the class of phthalazine derivatives. Phthalazine, also known as benzo-orthodiazine, is a bicyclic nitrogen-containing heterocycle. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid typically involves the reaction of phthalazine derivatives with appropriate hydrazine and pentanoic acid precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial agents.
Medicine: Phthalazine derivatives are investigated for their antihypertensive and antitumor activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid involves its interaction with specific molecular targets. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors. These interactions can lead to various pharmacological effects, such as anti-inflammatory and anticonvulsant activities .
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: A closely related compound with similar biological activities.
Hydralazine: An antihypertensive agent that shares the phthalazine core structure.
Azelastine: An antihistamine with a phthalazine moiety.
Uniqueness
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid is unique due to its specific hydrazinylidene and pentanoic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Properties
CAS No. |
67536-14-5 |
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Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-(phthalazin-1-ylhydrazinylidene)pentanoic acid |
InChI |
InChI=1S/C13H14N4O2/c1-2-5-11(13(18)19)15-17-12-10-7-4-3-6-9(10)8-14-16-12/h3-4,6-8H,2,5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
XENVEGNZEJQKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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